molecular formula C33H40O21 B12431068 3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Cat. No.: B12431068
M. Wt: 772.7 g/mol
InChI Key: CAXLTZYEJPQCKD-CWTHQLSVSA-N
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Description

The compound “3-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}chromen-4-one” is a complex organic molecule characterized by multiple hydroxyl groups and glycosidic linkages. This compound is likely to be a derivative of flavonoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Protection and Deprotection of Hydroxyl Groups: To prevent unwanted reactions at specific hydroxyl sites.

    Glycosylation Reactions: To attach sugar moieties to the core structure.

    Oxidation and Reduction Reactions: To introduce or modify functional groups.

Industrial Production Methods

Industrial production may involve:

    Fermentation Processes: Using microorganisms to produce the compound.

    Chemical Synthesis: Employing large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form quinones.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts for glycosylation reactions.

Major Products

The major products depend on the specific reactions but may include various oxidized or reduced derivatives, as well as glycosylated forms.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Analytical Studies: Using techniques like NMR, IR, and mass spectrometry to characterize the compound.

Biology

    Antioxidant Activity: Due to the presence of multiple hydroxyl groups.

    Enzyme Inhibition: Potential to inhibit enzymes involved in various metabolic pathways.

Medicine

    Anti-inflammatory Properties: Flavonoid derivatives are known for their anti-inflammatory effects.

    Cancer Research: Investigating the compound’s potential to inhibit cancer cell growth.

Industry

    Food Additives: As natural antioxidants or preservatives.

    Cosmetics: For their potential skin-protective properties.

Mechanism of Action

The compound likely exerts its effects through:

    Antioxidant Mechanisms: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Signal Transduction Pathways: Modulating pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Rutin: A glycosylated flavonoid with various biological effects.

Uniqueness

The unique combination of glycosidic linkages and hydroxyl groups in the compound may confer distinct biological activities and chemical properties, making it a valuable subject for further research.

Properties

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16-,17-,19-,20-,21-,23+,24+,25+,26+,27-,30-,31-,32+,33+/m1/s1

InChI Key

CAXLTZYEJPQCKD-CWTHQLSVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

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